Bilaid C
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Overview
Description
Bilaid C is a tetrapeptide compound that acts as a μ-opioid receptor agonist. It was originally isolated from the fungus Penicillium. The compound has shown significant potential in scientific research due to its ability to inhibit forskolin-induced cyclic adenosine monophosphate (cAMP) accumulation and induce inward rectifying potassium channel currents .
Preparation Methods
Synthetic Routes and Reaction Conditions
Bilaid C can be synthesized through solid-phase peptide synthesis (SPPS), a common method for producing peptides. The synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The specific sequence for this compound is L-tyrosyl-D-valyl-L-valyl-D-phenylalanine. The reaction conditions typically involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation .
Industrial Production Methods
Industrial production of this compound would likely follow similar SPPS protocols but on a larger scale. This involves automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity. The final product is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Types of Reactions
Bilaid C undergoes several types of chemical reactions, including:
Oxidation: The phenolic hydroxyl group of tyrosine can be oxidized to form quinones.
Reduction: Reduction reactions can occur at the peptide bonds under specific conditions.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions include modified peptides with altered functional groups, which can be used to study the structure-activity relationship of this compound .
Scientific Research Applications
Bilaid C has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification.
Biology: Investigated for its role in modulating ion channels and receptor activity.
Medicine: Explored for its potential as an analgesic due to its μ-opioid receptor agonist activity.
Mechanism of Action
Bilaid C exerts its effects primarily through the μ-opioid receptor. It binds to this receptor with high affinity (Ki = 210 nM) and inhibits forskolin-induced cAMP accumulation by 77% at a concentration of 10 μM. This leads to the activation of inward rectifying potassium channels, resulting in hyperpolarization of the cell membrane and reduced neuronal excitability .
Comparison with Similar Compounds
Similar Compounds
Bilaid A: Another tetrapeptide from the same family with a slightly different amino acid sequence.
Bilorphin: A more potent analogue designed based on the structure of Bilaid C.
Bilactorphin: Another analogue with enhanced activity.
Uniqueness
This compound is unique due to its specific sequence and the presence of alternating L and D amino acids, which contribute to its distinct biological activity. Its ability to selectively target the μ-opioid receptor makes it a valuable tool in pain management research .
Properties
IUPAC Name |
(2R)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38N4O6/c1-16(2)23(26(35)30-22(28(37)38)15-18-8-6-5-7-9-18)32-27(36)24(17(3)4)31-25(34)21(29)14-19-10-12-20(33)13-11-19/h5-13,16-17,21-24,33H,14-15,29H2,1-4H3,(H,30,35)(H,31,34)(H,32,36)(H,37,38)/t21-,22+,23-,24+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEPUDTSAZMRYEH-UARRHKHWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38N4O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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